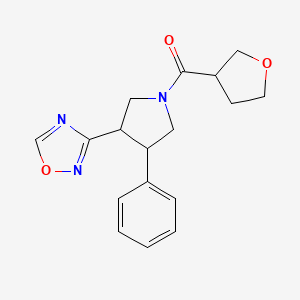

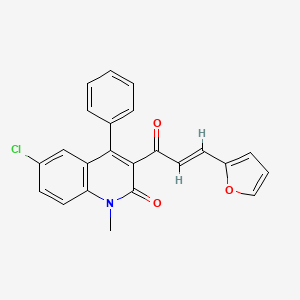

![molecular formula C18H18N2O5 B2901323 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922129-50-8](/img/structure/B2901323.png)

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, also known as DOB, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned American pharmacologist and chemist. DOB is a potent hallucinogenic agent that produces intense visual and auditory hallucinations, altered perception of time, and profound changes in mood and thought processes. Despite its psychoactive properties, DOB has been widely used in scientific research to study the mechanism of action of psychedelic drugs and their potential therapeutic applications.

Mécanisme D'action

Target of Action

The primary targets of the compound 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide are currently unknown. This compound is structurally related to extended flavonoids , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.

Mode of Action

Based on its structural similarity to extended flavonoids , it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Extended flavonoids , to which this compound is structurally related, are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and gene expression

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to extended flavonoids , it may have a variety of potential effects, including anti-inflammatory, antioxidant, and anticancer activities.

Avantages Et Limitations Des Expériences En Laboratoire

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several advantages for lab experiments. It is a potent and selective psychedelic drug that produces consistent and reproducible effects. It has been extensively studied and its mechanism of action is well understood. However, this compound also has several limitations. It is a controlled substance and requires specialized equipment and expertise for its synthesis and handling. It also has potential side effects and safety concerns.

Orientations Futures

There are several future directions for research on 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide and other psychedelic drugs. One area of interest is the potential therapeutic applications of these drugs. Studies have shown that psychedelic drugs may be effective in treating depression, anxiety, and addiction. Another area of interest is the development of new psychedelic drugs with improved safety and efficacy profiles. Finally, research is needed to better understand the long-term effects of psychedelic drug use and their potential risks and benefits.

Méthodes De Synthèse

The synthesis of 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves the condensation of 2,5-dimethoxybenzaldehyde with 2-amino-2-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylating the amine group with benzoyl chloride. The synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has been used extensively in scientific research to study the mechanism of action of psychedelic drugs and their potential therapeutic applications. It has been shown to activate serotonin receptors in the brain, leading to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to other psychedelic drugs such as LSD and psilocybin.

Propriétés

IUPAC Name |

3,5-dimethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-23-13-7-11(8-14(10-13)24-2)17(21)20-12-3-4-16-15(9-12)18(22)19-5-6-25-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZMNQWCJGIDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

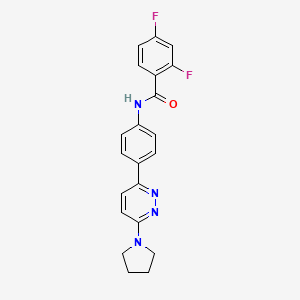

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2901240.png)

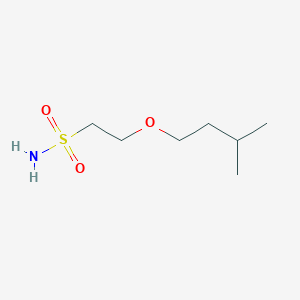

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)

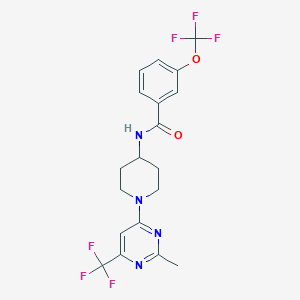

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)

![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)

![N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2901260.png)

![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)